molecular formula C9H11NO2 B2986156 Methyl 2,3-dimethylisonicotinate CAS No. 1254328-26-1

Methyl 2,3-dimethylisonicotinate

Cat. No.: B2986156
CAS No.: 1254328-26-1
M. Wt: 165.192
InChI Key: CDALNXGJTOUCHO-UHFFFAOYSA-N
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Description

Methyl 2,3-dimethylisonicotinate: is an organic compound with the molecular formula C₉H₁₁NO₂ It is a derivative of isonicotinic acid, where the carboxyl group is esterified with methanol, and the pyridine ring is substituted with two methyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3-dimethylisonicotinate can be synthesized through the esterification of 2,3-dimethylisonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an appropriate solvent like benzene for several hours to achieve the desired esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-dimethylisonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methyl groups on the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2,3-dimethylisonicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl isonicotinate
  • Methyl nicotinate
  • 2,3-Dimethylisonicotinic acid

Comparison: Methyl 2,3-dimethylisonicotinate is unique due to the presence of two methyl groups on the pyridine ring, which can influence its reactivity and interaction with other molecules. Compared to methyl isonicotinate and methyl nicotinate, the additional methyl groups may enhance its lipophilicity and alter its binding affinity to specific targets .

Properties

IUPAC Name

methyl 2,3-dimethylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-7(2)10-5-4-8(6)9(11)12-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDALNXGJTOUCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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